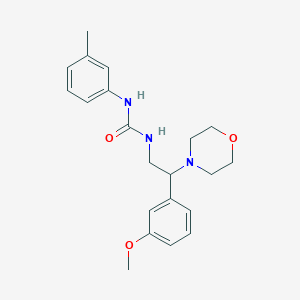

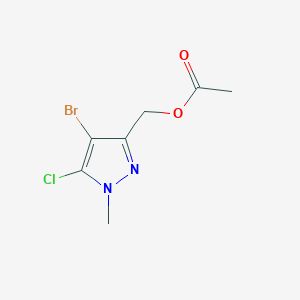

![molecular formula C14H25NO6S B2485783 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 96846-35-4](/img/structure/B2485783.png)

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-documented. In

Aplicaciones Científicas De Investigación

Synthesis and Peptide Research

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is utilized in the synthesis of various compounds. For instance, it is an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This compound is similar to COMU in terms of high reactivity and mechanism but is easier to prepare and reuse, resulting in less chemical waste (Thalluri et al., 2013).

Enantioselective Synthesis

The compound is employed in the enantioselective synthesis of various amino acids, such as the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

Advanced Ligand Synthesis

This chemical is also pivotal in creating advanced ligands, such as the synthesis of a new bifunctional cyclen-based ligand involving selective deprotection of the ethyl carboxylate group in the side chain (Řezanka et al., 2008).

Preparing Novel Compounds

It is instrumental in forming new compounds, such as the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, where the amino group is protected by reacting with di-tert-butyl dicarbonate (Wu, 2011).

Synthesis of Amino- and Sulfanyl-Derivatives

The compound is key in synthesizing amino- and sulfanyl-derivatives of benzoquinazolinones, contributing to the development of potential cytotoxicity compounds against cancer cells (Nowak et al., 2015).

Synthesis of Neuroexcitants

It is used in the synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant amino acid (Pajouhesh et al., 2000).

Propiedades

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6S/c1-6-19-11(16)9-22-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDODEKYCKYTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

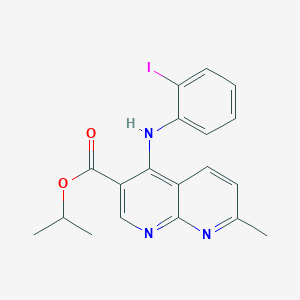

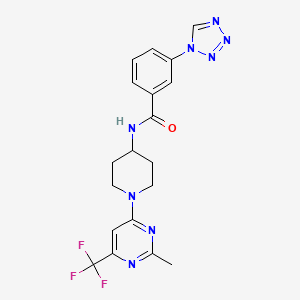

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

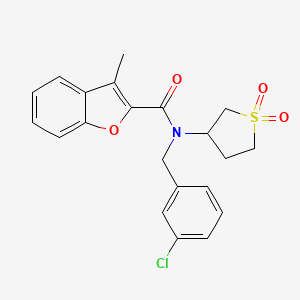

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

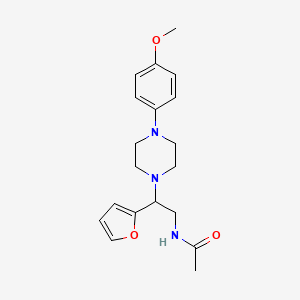

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)

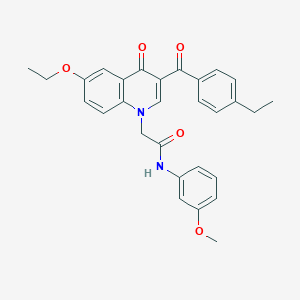

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)